alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol
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Overview
Description
Alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol is a complex organic compound characterized by the presence of a naphthylsulfinyl group attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthylsulfinyl chloride with a suitable benzyl alcohol derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfinyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The benzyl alcohol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or tosylates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-((2-Naphthylsulfinyl)methyl)-alpha-propylbenzyl alcohol involves its interaction with specific molecular targets. The sulfinyl group can engage in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Alpha-((2-Naphthylsulfinyl)methyl)-alpha-methylbenzyl alcohol
- Alpha-((2-Naphthylsulfinyl)methyl)-alpha-ethylbenzyl alcohol
Uniqueness
Alpha-((2-Naphth
Properties
CAS No. |
38226-52-7 |
---|---|
Molecular Formula |
C21H22O2S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfinyl-2-phenylpentan-2-ol |
InChI |
InChI=1S/C21H22O2S/c1-2-14-21(22,19-10-4-3-5-11-19)16-24(23)20-13-12-17-8-6-7-9-18(17)15-20/h3-13,15,22H,2,14,16H2,1H3 |
InChI Key |
FIEKQZAYJXUTCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CS(=O)C1=CC2=CC=CC=C2C=C1)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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